
Phenylcarbamic acid;2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylcarbamic acid;2,2,2-trifluoroethanol is a compound that combines the structural features of phenylcarbamic acid and 2,2,2-trifluoroethanol Phenylcarbamic acid is known for its applications in pharmaceuticals, while 2,2,2-trifluoroethanol is a versatile solvent used in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylcarbamic acid;2,2,2-trifluoroethanol can be synthesized through the reaction of phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NCO} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CF}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylcarbamic acid;2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenylcarbamic acid;2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in protein folding studies and as a stabilizer for certain biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phenylcarbamic acid;2,2,2-trifluoroethanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s acidity, allowing it to participate in various biochemical pathways. The phenylcarbamic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylcarbamic acid: Known for its use in pharmaceuticals and as a building block in organic synthesis.
2,2,2-Trifluoroethanol: A versatile solvent with applications in chemistry and biology.
Uniqueness
Phenylcarbamic acid;2,2,2-trifluoroethanol combines the properties of both phenylcarbamic acid and 2,2,2-trifluoroethanol, resulting in a compound with enhanced reactivity and potential applications. Its unique structure allows it to participate in a broader range of chemical reactions and biological processes compared to its individual components.
Eigenschaften
Molekularformel |
C9H10F3NO3 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
phenylcarbamic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H7NO2.C2H3F3O/c9-7(10)8-6-4-2-1-3-5-6;3-2(4,5)1-6/h1-5,8H,(H,9,10);6H,1H2 |
InChI-Schlüssel |
XNSLFASJHUMGTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


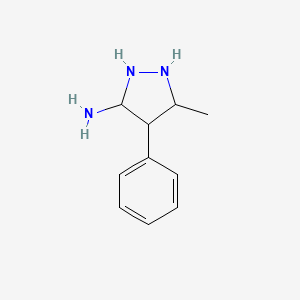
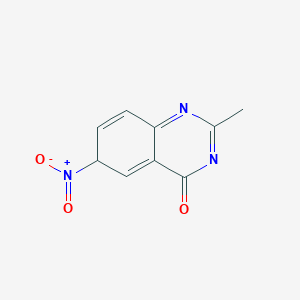
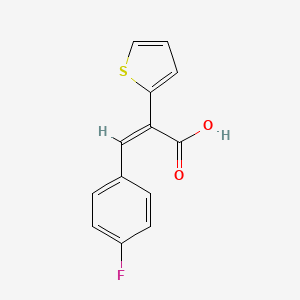
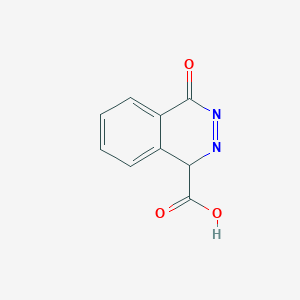
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)
![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
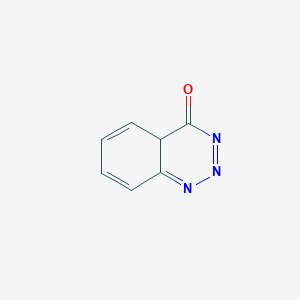

![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
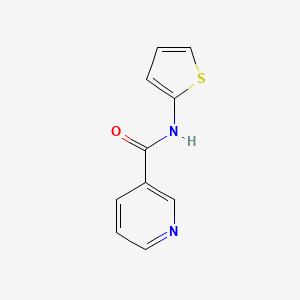
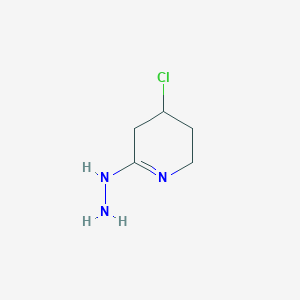
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
